molecular formula C10H14N2O B14356743 5-Cyclohexylpyrimidin-2(1H)-one CAS No. 90253-47-7

5-Cyclohexylpyrimidin-2(1H)-one

Cat. No.: B14356743
CAS No.: 90253-47-7
M. Wt: 178.23 g/mol
InChI Key: VFVCQLXOAHBUAG-UHFFFAOYSA-N
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Description

5-Cyclohexylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclohexyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine precursor in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclohexylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl methacrylate: A compound with a similar cyclohexyl group but different functional groups.

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.

    Cyclohexylpyrazole: Another heterocyclic compound with a cyclohexyl group.

Uniqueness

5-Cyclohexylpyrimidin-2(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90253-47-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-cyclohexyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H14N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13)

InChI Key

VFVCQLXOAHBUAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CNC(=O)N=C2

Origin of Product

United States

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